molecular formula C9H10N2 B1625598 3-methyl-1H-indol-1-amine CAS No. 3920-83-0

3-methyl-1H-indol-1-amine

Cat. No. B1625598
CAS RN: 3920-83-0
M. Wt: 146.19 g/mol
InChI Key: PPIMNKBXUAJCTQ-UHFFFAOYSA-N
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Description

3-methyl-1H-indol-1-amine, also known as 3-MIA, is a chemical compound that belongs to the class of indoleamines. It is an important intermediate in the synthesis of various pharmaceutical compounds, including serotonin receptor agonists and antagonists.

Scientific Research Applications

Exposure to Carcinogenic Compounds

Presence of Carcinogenic Compounds in Diet : Research shows that humans are continually exposed to carcinogenic heterocyclic amines in their diet. For example, compounds like 3-amino-1, 4-dimethyl-5H-pyrido[4,3-b]indole and 3-amino-1-methyl-5H-pyrido[4,3-b]indole have been detected in the urine samples of healthy individuals who consume a regular diet. Interestingly, these compounds were not detected in patients receiving parenteral alimentation, indicating that these heterocyclic amines are not formed endogenously (Ushiyama et al., 1991).

Carcinogenic Exposure in Uremic Patients : The presence of carcinogenic tryptophan pyrolysis products, such as 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole and 3-amino-1-methyl-5H-pyrido[4,3-b]indole, has been observed in the dialysis fluid of uremic patients, suggesting that these individuals are exposed to these compounds, potentially affecting their health (Manabe et al., 1987).

Relationship with Kidney Stones

Association with Kidney Stone Formation : A study has shown a link between heterocyclic aromatic amines (such as 1-Methyl-9H-pyrido [3, 4-b] indole) and the occurrence of kidney stones in US adults. It was found that individuals with higher concentrations of these compounds in their urine had an increased risk of developing kidney stones (Zhang et al., 2022).

Metabolism and Biomonitoring

Biomonitoring of Exposure : A study developed a method to measure the concentration of heterocyclic aromatic amines in human hair, offering a non-invasive way to monitor chronic exposure to these compounds. The presence of these compounds in hair samples of meat-eaters, but not in vegetarians, suggested that dietary consumption of meat could be a significant source of exposure (Bessette et al., 2009).

properties

IUPAC Name

3-methylindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-6-11(10)9-5-3-2-4-8(7)9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIMNKBXUAJCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497776
Record name 3-Methyl-1H-indol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H-indol-1-amine

CAS RN

3920-83-0
Record name 3-Methyl-1H-indol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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